molecular formula C7H4ClF3INO B2753850 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CAS No. 1805237-24-4

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Cat. No.: B2753850
CAS No.: 1805237-24-4
M. Wt: 337.46
InChI Key: OKCFYAYVXGMZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4ClF3INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and trifluoromethoxy groups

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning” or “Danger” depending on the source . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary statements include P260;P280;P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. The process may start with the nitration of aniline to form nitroaniline, followed by halogenation using reagents such as iodine monochloride or N-iodosuccinimide for iodination and chlorine gas or thionyl chloride for chlorination. The trifluoromethoxy group can be introduced using trifluoromethoxybenzene as a starting material, which undergoes electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-Chloro-6-hydroxy-4-(trifluoromethoxy)aniline, while Suzuki-Miyaura coupling can produce various aryl-substituted derivatives.

Scientific Research Applications

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The chlorine and iodine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethoxy)aniline: Similar structure but lacks the iodine atom.

    2-Iodo-6-(trifluoromethoxy)aniline: Similar structure but lacks the chlorine atom.

    4-Chloro-2-iodo-6-(trifluoromethoxy)aniline: Similar structure but with different positions of the chlorine and iodine atoms.

Uniqueness

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and iodine atoms, which can participate in various chemical reactions and interactions. The trifluoromethoxy group also imparts unique properties, such as increased lipophilicity and chemical stability, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-6-iodo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCFYAYVXGMZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.